molecular formula C10H8F2N2O2 B15277192 3-(Difluoromethyl)-2-methyl-2H-indazole-5-carboxylic acid

3-(Difluoromethyl)-2-methyl-2H-indazole-5-carboxylic acid

Cat. No.: B15277192
M. Wt: 226.18 g/mol
InChI Key: UFTUNPUHWLLRDC-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-2-methyl-2H-indazole-5-carboxylic acid is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a difluoromethyl group, a methyl group, and a carboxylic acid group attached to an indazole ring, making it a versatile molecule for chemical synthesis and biological research.

Properties

Molecular Formula

C10H8F2N2O2

Molecular Weight

226.18 g/mol

IUPAC Name

3-(difluoromethyl)-2-methylindazole-5-carboxylic acid

InChI

InChI=1S/C10H8F2N2O2/c1-14-8(9(11)12)6-4-5(10(15)16)2-3-7(6)13-14/h2-4,9H,1H3,(H,15,16)

InChI Key

UFTUNPUHWLLRDC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C2C=C(C=CC2=N1)C(=O)O)C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-2-methyl-2H-indazole-5-carboxylic acid typically involves the introduction of the difluoromethyl group into the indazole ring. One common method is the late-stage difluoromethylation, which can be achieved using various difluoromethylation reagents. For instance, the difluoromethylation of C(sp^2)–H bonds can be accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics . Additionally, electrophilic, nucleophilic, radical, and cross-coupling methods have been developed to construct C(sp^3)–CF_2H bonds .

Industrial Production Methods

Industrial production of this compound often involves optimizing the synthesis routes to ensure high yield and purity. For example, the synthesis of difluoromethylated heterocycles, such as 3-(difluoromethyl)-1-methylpyrazoline, relies on unique synthesis routes like the van Leusen pyrrole synthesis and the halogen dance reaction .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-2-methyl-2H-indazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the indazole ring.

    Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(Difluoromethyl)-2-methyl-2H-indazole-5-carboxylic acid has several scientific research applications, including:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biological assays to investigate its effects on various biological pathways.

    Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-2-methyl-2H-indazole-5-carboxylic acid involves its interaction with specific molecular targets. For example, similar compounds have been shown to inhibit succinate dehydrogenase, a key enzyme in the mitochondrial respiration chain . This inhibition disrupts the electron transport chain, leading to reduced energy production in cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Difluoromethyl)-2-methyl-2H-indazole-5-carboxylic acid is unique due to its specific substitution pattern on the indazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and industrial applications.

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